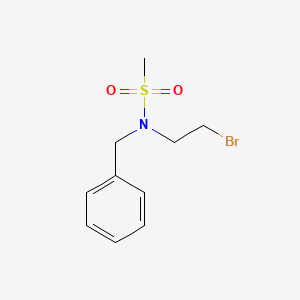

N-benzyl-N-(2-bromoethyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-(2-bromoethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-15(13,14)12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRCMBOKRHEXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CCBr)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-benzyl-N-(2-bromoethyl)methanesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of N-benzylmethanesulfonamide with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-(2-bromoethyl)methanesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products:

Nucleophilic Substitution: Products include N-benzyl-N-(2-azidoethyl)methanesulfonamide or N-benzyl-N-(2-thiocyanatoethyl)methanesulfonamide.

Oxidation: Products include sulfonic acid derivatives.

Reduction: Products include N-benzyl-N-(2-aminoethyl)methanesulfonamide.

Scientific Research Applications

Chemical Structure and Synthesis

N-benzyl-N-(2-bromoethyl)methanesulfonamide has the molecular formula CHBrNOS and features a benzyl group, a bromoethyl group, and a methanesulfonamide moiety. The synthesis typically involves the reaction of N-benzylmethanesulfonamide with 2-bromoethanol in the presence of a base such as potassium carbonate under reflux conditions in an organic solvent like acetonitrile.

Chemical Reactivity

The compound is known for its reactivity due to the presence of the bromoethyl group, which can undergo nucleophilic substitution reactions. This allows it to participate in various chemical transformations:

- Nucleophilic Substitution : The bromoethyl group can be replaced by nucleophiles such as amines or thiols.

- Oxidation : It can be oxidized to form sulfonic acid derivatives.

- Reduction : Reduction reactions can convert the sulfonamide group to an amine.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution makes it a versatile building block for various synthetic pathways.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its structural features suggest possible applications in developing antimicrobial and anticancer agents. Research indicates that sulfonamides can mimic natural substrates, allowing them to interact with enzyme active sites and potentially inhibit their activity.

Biological Studies

In biological research, this compound is utilized to explore interactions between sulfonamide derivatives and biological targets. Studies have shown that these compounds can inhibit enzymes such as carbonic anhydrase, which is significant for their therapeutic potential .

Case Study 1: Antimicrobial Activity

Research has shown that sulfonamide derivatives exhibit antimicrobial properties. A study focused on synthesizing new sulfonamides, including this compound, demonstrated their effectiveness against various bacterial strains. The mechanism involved inhibition of bacterial folate synthesis via competitive inhibition of dihydropteroate synthase .

Case Study 2: Anticancer Properties

Another study investigated the anticancer potential of sulfonamides where this compound was included among other derivatives. The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Mechanism of Action

The mechanism of action of N-benzyl-N-(2-bromoethyl)methanesulfonamide involves its ability to interact with biological molecules through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The sulfonamide moiety can interact with enzyme active sites, mimicking the structure of natural substrates and thereby acting as an inhibitor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

The table below compares N-benzyl-N-(2-bromoethyl)methanesulfonamide with structurally related sulfonamides, focusing on substituent effects and reactivity:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-bromoethyl group in the target compound enhances electrophilicity compared to 2-hydroxyethyl () or phenylethynyl () substituents. This makes it more reactive in SN2 reactions or cross-coupling processes.

- Biological Activity: Compounds with nitrophenyl or benzyloxy groups () exhibit antiproliferative properties, suggesting that bromoethyl derivatives could be optimized for similar bioactivity through targeted substitutions.

- Stereochemical Influence: Chiral analogs like N-benzyl-N-(4-[(1R)-1-hydroxyethyl]phenyl)methanesulfonamide () demonstrate the role of stereochemistry in binding affinity, a factor less explored in the achiral bromoethyl derivative.

Spectroscopic and Crystallographic Data

- 1H NMR Trends: The benzyl protons in This compound are expected to resonate at δ 4.7–5.3 ppm (cf. δ 4.72 ppm in ). The bromoethyl group’s protons would appear downfield (δ 3.0–3.5 ppm) due to electronegativity.

Biological Activity

N-benzyl-N-(2-bromoethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Bromoethyl Group : This functional group is known for its reactivity in nucleophilic substitution reactions.

- Methanesulfonamide Moiety : This part of the molecule can interact with various biological targets, including enzymes and proteins.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to the inhibition of enzymatic activities, which is crucial for its antimicrobial and anticancer effects. The sulfonamide group mimics natural substrates, allowing it to act as an inhibitor at enzyme active sites.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of benzenesulfonamides have shown significant activity against multidrug-resistant strains of Mycobacterium abscessus, a pathogen associated with severe pulmonary infections . The effectiveness of these compounds suggests that this compound could be further explored for its antimicrobial properties.

Anticancer Activity

This compound has also been investigated for its anticancer potential. Research indicates that compounds with similar sulfonamide structures can inhibit cell growth in various cancer cell lines. For example, analogs have been tested for their ability to suppress aromatase activity in breast cancer cells, demonstrating promising results .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Activity Profile |

|---|---|

| N-benzyl-N-(2-chloroethyl)methanesulfonamide | Moderate antimicrobial activity |

| N-benzyl-N-(2-iodoethyl)methanesulfonamide | Higher reactivity but less studied |

| N-benzyl-N-(2-fluoroethyl)methanesulfonamide | Lower nucleophilicity; reduced biological activity |

The bromo group in this compound enhances its reactivity compared to chloro and fluoro analogs, potentially leading to more pronounced biological effects.

Case Studies and Research Findings

- Antimycobacterial Activity : A study evaluated various benzenesulfonamide derivatives against M. abscessus, revealing that certain compounds exhibited stronger antimicrobial effects than traditional antibiotics. This indicates a promising avenue for developing new treatments against resistant mycobacterial infections .

- Cancer Cell Growth Inhibition : In vitro assays demonstrated that specific sulfonamide derivatives significantly inhibited the growth of SK-BR-3 breast cancer cells, suggesting that modifications to the sulfonamide structure can enhance anticancer properties .

- Mechanistic Studies : Investigations into the mechanism revealed that the compound's interaction with target enzymes could lead to significant alterations in cellular pathways involved in disease progression, particularly in cancer and infectious diseases .

Q & A

Basic: What are the established synthetic routes for N-benzyl-N-(2-bromoethyl)methanesulfonamide, and how is the product characterized?

Answer: The compound is synthesized via nucleophilic substitution, typically by reacting N-benzylmethanesulfonamide with 1,2-dibromoethane under basic conditions. Characterization relies on ¹H NMR spectroscopy : the benzyl protons appear as singlets (δ 5.28–5.32 ppm), the bromoethyl group shows splitting patterns (δ 3.0–4.8 ppm), and the methanesulfonamide methyl group resonates as a sharp singlet (δ 3.06 ppm) . Yields range from 75–85% under room-temperature stirring .

Advanced: How does the bromoethyl moiety influence reactivity in palladium-catalyzed cross-couplings?

Answer: The 2-bromoethyl group acts as a leaving group in Suzuki-Miyaura couplings. However, competing elimination occurs above 80°C, necessitating catalyst optimization (e.g., Pd(PPh₃)₄). Nickel catalysts (e.g., Ni(cod)₂) improve selectivity for cyclization products, as shown in oxidative Heck/aza-Wacker cascades . Computational studies suggest steric hindrance from the benzyl group directs regioselectivity .

Basic: What analytical techniques ensure purity assessment?

Answer:

- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities.

- ¹H NMR : Integration of methanesulfonamide methyl (δ 3.0–3.1 ppm) and aromatic protons (δ 7.2–7.5 ppm) confirms purity.

- Elemental analysis : Deviations <0.3% validate sample integrity .

Advanced: How to resolve stability contradictions under basic conditions?

Answer: Stability varies with solvent and base strength. ¹H NMR monitoring in DMSO-d₆/D₂O shows decomposition accelerates above pH 9.5 (half-life <6 hours). Stabilizers like tetrabutylammonium bromide extend shelf life by 30% via phase-transfer effects . Systematic degradation studies under user-specific conditions reconcile literature discrepancies .

Advanced: What mechanistic insights explain its role in gold-catalyzed cyclizations?

Answer: The sulfonamide directs gold(I) coordination, forming a σ-complex intermediate after oxidative addition. ¹³C labeling and ESI-MS confirm 6-endo-dig cyclization with alkynes, yielding fused γ-lactams. Counterion choice (NTf₂⁻ vs SbF₆⁻) modulates catalyst electrophilicity, impacting reaction rates .

Basic: What are optimal storage conditions?

Answer: Store under argon at -20°C in amber glass. Thermal gravimetric analysis shows decomposition onset at 85°C (air) vs 120°C (argon). Monthly ¹H NMR checks detect hydrolysis (new peaks at δ 4.2–4.5 ppm) .

Advanced: How does computational chemistry predict regioselectivity in electrophilic substitutions?

Answer: DFT calculations (B3LYP/6-31G)* map electron density, revealing para activation but meta preference due to N-benzyl steric effects (1.8 kcal/mol difference). Solvent models (PCM) show toluene increases para-selectivity by 15% vs DMF. Experimental Friedel-Crafts reactions validate predictions .

Basic: How does solvent choice affect crystallization efficiency?

Answer: Ethyl acetate/hexane (3:7 v/v) at 4°C yields needle-shaped crystals suitable for X-ray diffraction . Solubility: 23 mg/mL (warm ethyl acetate) vs 5 mg/mL (dichloromethane). Slow cooling (0.5°C/min) reduces inclusion defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.